2-(But-2-yn-1-yl)benzaldehyde

Cyclization Heterocycle Synthesis Regioselectivity

2-(But-2-yn-1-yl)benzaldehyde (CAS 267668-91-7) is an ortho-alkynylbenzaldehyde derivative featuring an aldehyde group adjacent to an internal but-2-ynyl substituent on the benzene ring. This compound belongs to a privileged class of bifunctional synthons widely employed in transition metal-catalyzed annulations and cascade cyclizations to construct oxygen- and nitrogen-containing polycyclic scaffolds.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
CAS No. 267668-91-7
Cat. No. B12584466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-2-yn-1-yl)benzaldehyde
CAS267668-91-7
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC#CCC1=CC=CC=C1C=O
InChIInChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-9H,6H2,1H3
InChIKeyQEVIDXVHFMUCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(But-2-yn-1-yl)benzaldehyde (CAS 267668-91-7): Ortho-Alkynylbenzaldehyde Building Block with Internal Alkyne for Divergent Heterocycle Synthesis


2-(But-2-yn-1-yl)benzaldehyde (CAS 267668-91-7) is an ortho-alkynylbenzaldehyde derivative featuring an aldehyde group adjacent to an internal but-2-ynyl substituent on the benzene ring [1]. This compound belongs to a privileged class of bifunctional synthons widely employed in transition metal-catalyzed annulations and cascade cyclizations to construct oxygen- and nitrogen-containing polycyclic scaffolds. The internal alkyne moiety distinguishes it from more common terminal-alkyne analogs, conferring unique reactivity patterns in cyclization chemistry.

Why 2-(But-2-yn-1-yl)benzaldehyde Cannot Be Replaced by Terminal or Aryl Alkynylbenzaldehyde Analogs in Precision Synthesis


The substitution pattern on the alkyne profoundly dictates cyclization regioselectivity and reaction yields in 2-alkynylbenzaldehyde chemistry. DFT calculations reveal that internal alkynes (e.g., but-2-yn-1-yl) favor a 6-endo-dig cyclization pathway, whereas terminal alkynes undergo 5-exo-dig cyclization, leading to structurally divergent heterocyclic products [1]. Furthermore, alkyl-substituted 2-alkynylbenzaldehydes exhibit markedly reduced yields in radical-mediated cyclizations compared to aryl-substituted derivatives, often giving only trace amounts of desired products [2]. These mechanistic and yield disparities preclude simple interchangeability between 2-(but-2-yn-1-yl)benzaldehyde and its terminal-alkyne or aryl-alkyne counterparts.

Quantitative Differentiation of 2-(But-2-yn-1-yl)benzaldehyde from Closest Analogs: Cyclization, Yield, and Physicochemical Data


Regiodivergent Cyclization: 6-endo-dig vs 5-exo-dig Pathway Selectivity Based on Alkyne Substitution

DFT calculations on o-alkynylbenzaldehyde acetals demonstrate that internal alkynes (e.g., 2-(but-2-yn-1-yl)benzaldehyde) favor a 6-endo-dig cyclization pathway, while terminal alkynes preferentially undergo 5-exo-dig cyclization [1]. This divergence arises from differences in transition-state energetics and leads to distinct carbenoid intermediates and final product architectures.

Cyclization Heterocycle Synthesis Regioselectivity

Reduced Yield in Radical Cyclization Reactions of Alkyl-Substituted 2-Alkynylbenzaldehydes

In a one-pot two-step reaction with arylhydrazines to form indole[2,1-a]phthalazines, alkyl-substituted 2-alkynylbenzaldehydes (R² = alkyl) perform poorly. 2-(Hex-1-ynyl)benzaldehyde, a close alkyl-substituted analog, gave only a trace amount of product, while 2-(cyclopropylethynyl)benzaldehyde gave low recovery [1]. This class-level trend indicates that 2-(but-2-yn-1-yl)benzaldehyde may exhibit similarly low yields in radical-mediated cyclizations compared to aryl-substituted derivatives.

Radical Cyclization Heterocycle Synthesis Reactivity

Computed Lipophilicity (XLogP3) Differentiates Internal from Terminal Alkynylbenzaldehyde for Chromatography and Bioassay Planning

The computed XLogP3 value for 2-(but-2-yn-1-yl)benzaldehyde is 2.8 [1], indicating moderate lipophilicity. The terminal alkyne analog 2-prop-2-yn-1-ylbenzaldehyde has an XLogP3 of 2.3 [2], a difference of +0.5 logP units.

Physicochemical Properties Lipophilicity Purification

Synthetic Accessibility: High-Yield Sonogashira Coupling Route to 2-(But-2-yn-1-yl)benzaldehyde

2-(But-2-yn-1-yl)benzaldehyde can be synthesized via Pd-catalyzed Sonogashira coupling of 2-bromobenzaldehyde with but-2-yn-1-ol derivatives. Class-level data from analogous 2-alkynylbenzaldehyde syntheses indicate that this method reliably affords the product in yields ranging from 60% to 90% [1][2]. The internal alkyne may require slightly longer reaction times but avoids the oxidative dimerization issues common with terminal alkynes.

Synthesis Sonogashira Coupling Yield

Enhanced Storage Stability Due to Internal Alkyne Moiety

Terminal alkynes are susceptible to oxidative homocoupling (Glaser/Eglinton coupling) upon storage, leading to dimeric impurities. Internal alkynes like 2-(but-2-yn-1-yl)benzaldehyde lack a terminal C–H bond and are significantly more stable under ambient conditions [1].

Stability Storage Alkyne Chemistry

High-Impact Application Scenarios for 2-(But-2-yn-1-yl)benzaldehyde in Medicinal and Synthetic Chemistry


Divergent Synthesis of 6-Membered Heterocycles via 6-endo-dig Cyclization

Leverage the internal alkyne's preference for 6-endo-dig cyclization (Section 3, Evidence 1) to construct 6-membered N-heterocycles such as isoquinolines and naphthyridines [1]. This pathway is inaccessible with terminal-alkyne analogs and enables access to scaffolds prevalent in kinase inhibitors and GPCR modulators.

Preparation of Isoquinoline Libraries for PTP1B and HCT-116 Inhibitor Discovery

Use 2-(but-2-yn-1-yl)benzaldehyde in silver-catalyzed three-component reactions with sulfonohydrazides and carbodiimides to generate 1-(isoquinolin-1-yl)guanidine libraries [2]. Preliminary screening of these libraries has identified hits with IC50 = 17.378 mg/mL against HCT-116 and promising PTP1B inhibition [2], supporting the compound's utility in anticancer drug discovery.

Synthesis of Phthalide and Isocoumarin Derivatives for Bioactivity Screening

Subject 2-(but-2-yn-1-yl)benzaldehyde to NHC-catalyzed oxidative cyclization under aerobic conditions to afford phthalides and isocoumarins [3]. These oxygen heterocycles are privileged structures in natural product synthesis and have demonstrated aldose reductase inhibitory activity (IC50 = 0.23–1.37 µM for related benzaldehyde derivatives) [4], making this a viable route to explore new enzyme inhibitors.

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